

Spectroscopic Profile of tert-Butyl 4,4-difluorocyclohexylcarbamate: A Technical Guide

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Compound of Interest

Compound Name: *tert-Butyl 4,4-difluorocyclohexylcarbamate*

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This technical guide provides an in-depth analysis of the spectroscopic characteristics of **tert-butyl 4,4-difluorocyclohexylcarbamate**, a fluorinated carbamate derivative of significant interest in medicinal chemistry and drug development. Due to the limited availability of a complete, publicly accessible experimental dataset for this specific molecule, this guide presents a comprehensive set of predicted spectroscopic data based on established principles and spectral data of analogous compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the pharmaceutical industry for the identification, characterization, and quality control of this compound and related structures.

Molecular Structure and Overview

tert-Butyl 4,4-difluorocyclohexylcarbamate (CAS RN: 675112-67-1) possesses the molecular formula $C_{11}H_{19}F_2NO_2$ and a molecular weight of 235.27 g/mol ^[1]. The structure features a cyclohexane ring geminally difluorinated at the 4-position, with a tert-butoxycarbonyl (Boc) protected amine at the 1-position. This unique combination of a lipophilic Boc group and a polar difluorinated ring imparts specific physicochemical properties relevant to its application in drug discovery.

Figure 1: Chemical structure of **tert-butyl 4,4-difluorocyclohexylcarbamate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections detail the predicted ^1H , ^{13}C , and ^{19}F NMR spectra of the title compound.

^1H NMR Spectroscopy

The proton NMR spectrum is anticipated to exhibit characteristic signals for the cyclohexyl ring protons, the Boc group, and the amine proton. The presence of the two fluorine atoms will induce complex splitting patterns for the adjacent protons.

Table 1: Predicted ^1H NMR Spectral Data for **tert-Butyl 4,4-difluorocyclohexylcarbamate**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 4.5 - 4.8	br s	1H	NH
~ 3.5 - 3.7	m	1H	CH-N
~ 1.8 - 2.1	m	4H	CH ₂ (axial, adjacent to CF ₂)
~ 1.5 - 1.7	m	4H	CH ₂ (equatorial, adjacent to CH-N)
1.45	s	9H	C(CH ₃) ₃

Interpretation: The broad singlet for the NH proton is a result of exchange with residual water and quadrupole broadening from the nitrogen atom. The methine proton (CH-N) is expected to appear as a multiplet due to coupling with the adjacent methylene protons. The protons on the cyclohexyl ring will be split by neighboring protons and, most significantly, by the two fluorine atoms. This H-F coupling will result in complex multiplets for the protons on the carbons alpha and beta to the CF₂ group. The tert-butyl group will present as a sharp singlet integrating to nine protons, a characteristic feature in ^1H NMR spectra.[\[2\]](#)

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom attached to the fluorine atoms will show a characteristic triplet due to one-bond

carbon-fluorine coupling.

Table 2: Predicted ^{13}C NMR Spectral Data for **tert-Butyl 4,4-difluorocyclohexylcarbamate**

Chemical Shift (δ , ppm)	Multiplicity (^{13}C - ^{19}F Coupling)	Assignment
~ 155	s	C=O
~ 122	t, $^1\text{JCF} \approx 240\text{-}250\text{ Hz}$	CF_2
~ 79	s	$\text{C}(\text{CH}_3)_3$
~ 48	s	CH-N
~ 33	t, $^2\text{JCF} \approx 20\text{-}25\text{ Hz}$	CH_2 (adjacent to CF_2)
~ 29	s	CH_2 (adjacent to CH-N)
28.4	s	$\text{C}(\text{CH}_3)_3$

Interpretation: The carbonyl carbon of the Boc group is expected at the downfield end of the spectrum. The most informative signal is the triplet for the CF_2 carbon, with a large one-bond C-F coupling constant (^1JCF). The carbons adjacent to the CF_2 group will exhibit smaller two-bond C-F coupling (^2JCF), appearing as triplets. The quaternary and methyl carbons of the tert-butyl group will appear as sharp singlets at their characteristic chemical shifts.

^{19}F NMR Spectroscopy

^{19}F NMR is a highly sensitive technique for the analysis of fluorinated compounds. For **tert-butyl 4,4-difluorocyclohexylcarbamate**, a single signal is expected, which will be split by the adjacent protons.

Table 3: Predicted ^{19}F NMR Spectral Data for **tert-Butyl 4,4-difluorocyclohexylcarbamate**

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~ -90 to -100	m	CF_2

Interpretation: The chemical shift of the fluorine atoms is influenced by the electronic environment. For a gem-difluoroaliphatic system, a chemical shift in the range of -90 to -100 ppm relative to CFCl_3 is expected.[3] The signal will appear as a multiplet due to coupling with the four adjacent protons on the cyclohexane ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **tert-butyl 4,4-difluorocyclohexylcarbamate** will be dominated by absorptions from the carbamate and the C-F bonds.

Table 4: Predicted IR Absorption Bands for **tert-Butyl 4,4-difluorocyclohexylcarbamate**

Wavenumber (cm^{-1})	Intensity	Assignment
~ 3350	Medium, sharp	N-H stretch
~ 2970, 2860	Strong	C-H stretch (aliphatic)
~ 1700	Strong, sharp	C=O stretch (carbamate)
~ 1520	Medium	N-H bend
~ 1250, 1170	Strong	C-O stretch (carbamate)
~ 1100 - 1000	Strong, broad	C-F stretch

Interpretation: The presence of the carbamate group is confirmed by the N-H stretch, the strong C=O stretch, and the C-O stretches. The aliphatic C-H stretches from the cyclohexyl and tert-butyl groups will be prominent in the 2850-3000 cm^{-1} region. The most characteristic feature for the fluorination will be the strong and broad absorption band for the C-F stretching vibrations in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **tert-butyl 4,4-difluorocyclohexylcarbamate**, electrospray ionization (ESI) is a suitable technique.

Predicted Mass Spectrum Data (ESI+):

- $[M+H]^+$: m/z 236.1456 (Calculated for $C_{11}H_{20}F_2NO_2^+$)
- $[M+Na]^+$: m/z 258.1275 (Calculated for $C_{11}H_{19}F_2NNaO_2^+$)
- Key Fragments:
 - m/z 180.1: Loss of isobutylene from the tert-butyl group ($[M-C_4H_8+H]^+$).
 - m/z 136.1: Loss of the Boc group ($[M-C_5H_9O_2+H]^+$).
 - m/z 57.1: tert-Butyl cation ($[C_4H_9]^+$).

Interpretation: The mass spectrum will confirm the molecular weight of the compound. The fragmentation pattern will be characteristic of a Boc-protected amine, with the initial loss of isobutylene being a common pathway. The observation of the tert-butyl cation is also a strong indicator of this functional group.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for compounds similar to **tert-butyl 4,4-difluorocyclohexylcarbamate**.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a 5 mm NMR tube.
- 1H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
- ^{13}C NMR Acquisition: Acquire the spectrum using proton decoupling. A 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (typically 1024 or more) are required to achieve a good signal-to-noise ratio.
- ^{19}F NMR Acquisition: Acquire the spectrum with or without proton decoupling. A 45° pulse angle and a 2-second relaxation delay are typically used.



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Figure 2: General workflow for NMR analysis.

IR Spectroscopy

- **Sample Preparation:** For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- **Data Acquisition:** Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically scanning from 4000 to 400 cm^{-1} .

Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Data Acquisition:** Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system. Acquire the spectrum in positive ion mode using electrospray ionization (ESI).

Conclusion

This technical guide provides a detailed predicted spectroscopic profile of **tert-butyl 4,4-difluorocyclohexylcarbamate**. The presented NMR, IR, and MS data, along with their interpretations, offer a comprehensive framework for the characterization of this important fluorinated building block. The provided experimental protocols serve as a practical guide for researchers working with this and structurally related compounds. While based on sound

scientific principles and comparative data, experimental verification of these predictions is recommended for definitive structural confirmation.

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